3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
The compound “3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a sulfonamide compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Photodynamic Therapy
One of the applications of benzenesulfonamide derivatives is in the development of new photosensitizers for photodynamic therapy (PDT). For instance, a study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated its potential for treating cancer through PDT. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement
Another study focused on SB-399885, a potent, selective 5-HT6 receptor antagonist with properties that could enhance cognition. This compound, structurally related to benzenesulfonamide, was found to improve cognitive deficits, which could have implications for treating disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Herbicide Selectivity
Benzenesulfonamide derivatives also play a role in herbicide development, where selectivity is crucial for effectiveness. A significant factor in the selectivity of chlorsulfuron as a postemergence herbicide for small grains is the ability of crop plants to metabolize the herbicide, transforming it into an inactive product. This metabolism pathway suggests an avenue for developing selective herbicides that minimize damage to non-target plant species (Sweetser, Schow, & Hutchison, 1982).
Mechanism of Action
Target of Action
The compound “3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic molecule that contains a thiophene ring. Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water , which could influence their bioavailability and distribution in the body.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, the solubility of thiophene derivatives in different solvents could affect their distribution and action in different environments .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-13-5-4-11(9-12(13)16)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQFIBBZDLVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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